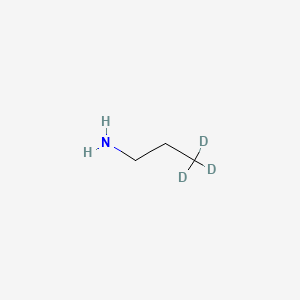

3,3,3-Trideuteriopropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trideuteriopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYKZJWCGVVSQN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 3,3,3 Trideuteriopropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Amines

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. The substitution of protons with deuterium (B1214612) atoms induces predictable changes in the NMR spectra, which can be used to confirm the site and extent of deuteration.

High-Resolution ¹H, ¹³C, and ²H NMR Spectroscopic Analysis

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3,3,3-Trideuteriopropan-1-amine, the signal corresponding to the methyl protons (C3) of the non-deuterated analogue, propan-1-amine, is expected to be absent. docbrown.info The remaining proton signals will be those of the methylene (B1212753) groups at C1 and C2, and the amine protons. The chemical shifts for the protons on the carbons adjacent to the nitrogen (C1) typically appear in the range of 2.3-3.0 ppm, being deshielded by the electron-withdrawing nitrogen atom. docbrown.info The protons on the C2 carbon will appear further upfield. The amine protons (-NH₂) typically present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. docbrown.info The addition of D₂O would cause the disappearance of the -NH₂ signal due to proton-deuterium exchange, confirming its identity. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a direct method for observing the carbon framework. In the proton-decoupled ¹³C NMR spectrum of this compound, the signal for the C3 carbon will exhibit a characteristic multiplet pattern due to coupling with the attached deuterium atoms (a spin-1 nucleus). The chemical shifts of C1 and C2 are expected to be similar to those in propan-1-amine, typically in the range of 10-65 ppm for carbons bonded to nitrogen. libretexts.org A slight upfield isotopic shift for C2 and C3 may be observed compared to the non-deuterated compound.

²H NMR Spectroscopy: Deuterium (²H) NMR is a direct method for observing the deuterated sites in a molecule. illinois.edu For this compound, a single resonance is expected in the ²H NMR spectrum, corresponding to the three equivalent deuterium atoms of the -CD₃ group. The chemical shift in the ²H NMR spectrum is expected to be virtually identical to the ¹H chemical shift of the corresponding protons in the non-deuterated compound. illinois.eduhuji.ac.il This technique is highly specific for confirming the position of deuteration.

| Predicted NMR Data for this compound | |

| Nucleus | Position |

| ¹H | C1-H₂ |

| ¹H | C2-H₂ |

| ¹H | N-H₂ |

| ¹³C | C1 |

| ¹³C | C2 |

| ¹³C | C3 |

| ²H | C3-D₃ |

Note: Predicted values are based on data for propan-1-amine and known isotopic effects. Actual values may vary depending on solvent and experimental conditions.

Site-Specific Deuterium Quantification via NMR

Quantitative NMR (qNMR) can be employed to determine the isotopic purity of this compound. By comparing the integral of the residual proton signal of the methyl group in the ¹H NMR spectrum with the integrals of the other proton signals, the degree of deuteration can be accurately calculated. Alternatively, a combined ¹H and ²H NMR approach can provide a highly accurate determination of isotopic abundance. nist.govrsc.org

Vibrational Spectroscopy (Infrared and Raman) and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is sensitive to isotopic substitution.

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Investigations

The FTIR and Raman spectra of this compound will show characteristic bands for the amine and alkyl functionalities. The most significant difference compared to propan-1-amine will be the appearance of C-D stretching and bending vibrations and the absence of the corresponding C-H vibrations for the methyl group. docbrown.info

FTIR Spectroscopy: The FTIR spectrum of a primary amine like propan-1-amine typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹. docbrown.info C-H stretching vibrations are observed around 2800-3000 cm⁻¹. docbrown.info For the deuterated analogue, the C-H stretching bands for the methyl group will be replaced by C-D stretching bands at a lower frequency, typically around 2000-2300 cm⁻¹. pitt.edu The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹, and the C-N stretching vibration appears in the 1020-1220 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for observing non-polar bonds. The C-C and C-N skeletal vibrations will be observable in the Raman spectrum. Similar to FTIR, the C-D stretching vibrations will appear at a lower wavenumber compared to the C-H stretches.

Analysis of Vibrational Modes in Deuterated Amines

The substitution of hydrogen with the heavier deuterium isotope leads to a decrease in the vibrational frequency of the corresponding bond, as predicted by Hooke's law. This isotopic shift is most pronounced for modes involving significant motion of the substituted atom. For the -CD₃ group in this compound, the symmetric and asymmetric C-D stretching vibrations will be observed at significantly lower frequencies than the C-H stretches of a -CH₃ group. This clear spectral window allows for unambiguous confirmation of deuteration at the C3 position.

| Predicted Vibrational Frequencies (cm⁻¹) for this compound | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300-3500 |

| C-H Stretch (C1, C2) | ~2850-2960 |

| C-D Stretch (C3) | ~2050-2250 |

| N-H Bend | ~1600 |

| C-N Stretch | ~1020-1220 |

Note: Predicted values are based on data for propan-1-amine and known isotopic effects.

Mass Spectrometry for Isotopic Composition and Purity Analysis

Mass spectrometry is a highly sensitive technique for determining the molecular weight and isotopic composition of a compound. For this compound, the molecular ion peak in the mass spectrum will be shifted by +3 mass units compared to propan-1-amine (molecular weight 59.11 g/mol ). nih.gov Therefore, the molecular ion ([M]⁺) for the deuterated compound is expected at a mass-to-charge ratio (m/z) of 62.

The fragmentation pattern will also reflect the presence of the deuterium atoms. A common fragmentation pathway for primary amines is the alpha-cleavage, which for propan-1-amine results in the loss of an ethyl radical to form the [CH₂NH₂]⁺ ion at m/z 30. docbrown.info For this compound, the analogous fragmentation would involve the loss of a -CH₂CD₃ radical, which is not the primary alpha-cleavage fragment. The primary alpha-cleavage would still result in a fragment at m/z 30. However, fragmentation involving the deuterated part of the molecule would lead to characteristic fragment ions. For example, the loss of an ethyl group from the molecular ion of propan-1-amine gives a peak at m/z 30; for the deuterated analogue, the loss of the ethyl group is not possible, but cleavage of the C2-C3 bond would result in a neutral radical CH₂CD₃ and a charged fragment [CH₃CH₂]⁺, which is less likely. The most indicative fragmentation would be the loss of a methyl radical from the molecular ion. For propan-1-amine this gives a peak at m/z 44. For this compound, the loss of the trideuteriomethyl radical would result in a peak at m/z 44, while the loss of a proton from the amino group would give a peak at m/z 61. Careful analysis of the fragmentation pattern can thus confirm the location of the deuterium atoms.

Advanced Spectroscopic Techniques for Deuterium Characterization

While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide foundational data on isotopic enrichment, advanced methods offer unparalleled detail regarding the three-dimensional structure and spatial distribution of deuterated compounds. rsc.orgmdpi.com

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides an unambiguous determination of molecular structure. researchgate.net It measures the frequencies of transitions between quantized rotational energy levels of a molecule, which are exquisitely sensitive to its mass distribution (moments of inertia). spectroscopyonline.combrightspec.com Consequently, MRR can distinguish between constitutional isomers, conformers, and, most relevantly, isotopologues without the need for reference standards. researchgate.netchromatographyonline.com

The substitution of three hydrogen atoms with deuterium at the C3 position of propan-1-amine to form this compound results in a distinct set of rotational constants. This change in the molecule's moments of inertia creates a unique rotational spectrum, a "fingerprint" that is different from its non-deuterated counterpart and any other isotopomers. spectroscopyonline.com

Recent developments in chirped-pulse broadband MRR allow for the rapid analysis of complex mixtures, making it a powerful tool for verifying the successful and specific synthesis of deuterated compounds. researchgate.net For this compound, MRR analysis would confirm that deuteration occurred exclusively at the intended terminal methyl group and not at other positions. Furthermore, the technique can precisely quantify the isotopic purity of the sample. acs.orgmarquette.edu The process involves comparing the experimentally measured spectrum to one predicted by quantum chemical calculations, which can simulate the spectra of all possible isotopic variants. brightspec.com

Table 1: Comparison of Theoretical Rotational Constants for Propan-1-amine and its Deuterated Isotopologue This table presents hypothetical, yet representative, data calculated from computational chemistry models to illustrate the effect of deuteration on molecular rotational constants.

| Compound | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

| Propan-1-amine | 19540 | 4450 | 3980 |

| This compound | 15880 | 4390 | 3910 |

This data illustrates that the substitution of hydrogen with heavier deuterium atoms significantly alters the rotational constants, providing a clear and distinct spectral signature for precise identification via MRR spectroscopy. spectroscopyonline.com

Deuterium Magnetic Resonance Imaging (DMRI), also known as Deuterium Metabolic Imaging, is a specialized application of Magnetic Resonance Spectroscopy (MRS) that detects the signal from deuterium (²H) nuclei. nih.govuu.nl A primary advantage of DMRI is the extremely low natural abundance of deuterium (approximately 0.0115%), which results in a negligible background signal. nih.govnih.gov This allows for the high-contrast imaging and tracking of exogenously administered deuterium-labeled compounds. yale.edu

While DMRI has gained popularity for mapping metabolic pathways in vivo by tracking the fate of substrates like deuterated glucose, its application in a research context extends to the characterization of specific deuterated molecules. nih.govuu.nlnih.gov For this compound, DMRI could be employed in research settings to non-invasively monitor its distribution, uptake, and localization within a biological system or material.

The technique relies on the different nuclear properties of deuterium compared to hydrogen (protons), which is the basis of conventional MRI. wikipedia.org Although deuterium has a lower gyromagnetic ratio, leading to lower intrinsic sensitivity, its rapid relaxation properties can enhance detection efficiency. nih.gov DMRI acquisitions can be designed to create three-dimensional maps showing the concentration of the deuterated compound in different spatial locations. yale.edu

In a research scenario where this compound is used as a molecular probe, DMRI could provide unique insights into its behavior. For example, it could be used to study the transport of amines across biological membranes or their binding to specific targets. The technique can be performed alongside standard proton (¹H) MRI to provide anatomical context for the deuterium signal. medrxiv.orgnih.gov Recent studies have demonstrated the feasibility of detecting deuterium-labeled metabolites on clinical MRI scanners, highlighting the translational potential of this research tool. medrxiv.org

Table 2: Comparison of Relevant NMR Properties for Proton (¹H) and Deuterium (²H)

| Property | Proton (¹H) | Deuterium (²H) | Implication for MRI/MRS |

| Natural Abundance | ~99.98% | ~0.0115% | Low natural ²H abundance provides a "silent" background for high-contrast imaging of labeled compounds. nih.govnih.gov |

| Gyromagnetic Ratio (MHz/T) | 42.577 | 6.536 | Lower ²H gyromagnetic ratio results in lower intrinsic signal (sensitivity) compared to ¹H. nih.gov |

| Nuclear Spin (I) | 1/2 | 1 | The quadrupolar nature of the ²H nucleus (spin > 1/2) leads to faster relaxation times. |

Mechanistic Investigations Utilizing Deuterium Kinetic Isotope Effects Kies

Fundamental Principles of Deuterium (B1214612) Kinetic Isotope Effects

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. The deuterium KIE (kH/kD) is the ratio of the rate constant for the reaction of the hydrogen-containing reactant (kH) to the rate constant for the reaction of the deuterium-containing reactant (kD). This effect primarily arises from the difference in mass between hydrogen and deuterium, which leads to differences in the zero-point vibrational energies (ZPE) of their respective bonds.

A carbon-hydrogen (C-H) bond has a higher ZPE than a carbon-deuterium (C-D) bond. If this bond is broken or significantly weakened in the rate-determining step of a reaction, more energy is required to break the C-D bond compared to the C-H bond, resulting in a slower reaction rate for the deuterated compound. This leads to a "normal" primary KIE, where kH/kD > 1. Conversely, if a bond to the isotopic atom is formed or becomes stiffer in the transition state, an "inverse" KIE (kH/kD < 1) may be observed.

Application of Primary and Secondary Deuterium KIEs in Reaction Mechanism Elucidation

Kinetic isotope effects are categorized as primary or secondary, depending on the location of the isotopic substitution relative to the reaction center.

Probing Rate-Determining Steps in Amine Reactivity

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For example, in the oxidation of an amine where the cleavage of a C-H bond on the carbon adjacent to the nitrogen (the α-carbon) is the slowest step, substituting that hydrogen with deuterium would result in a significant primary KIE.

In the case of 3,3,3-trideuteriopropan-1-amine, the deuterium atoms are located on the γ-carbon, which is remote from the functional amino group. Therefore, a primary KIE would not be expected for reactions involving the amine group directly or the α- or β-carbons. However, the absence of a primary KIE upon deuteration at the γ-position can itself be a crucial piece of evidence, confirming that C-H bond cleavage at this position is not involved in the rate-determining step of a given reaction.

Transition State Characterization through KIE Studies

Secondary KIEs arise from isotopic substitution at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs but provide valuable information about changes in hybridization and the steric environment of the transition state.

For this compound, any observed KIE would be a secondary γ-isotope effect. The magnitude of γ-KIEs is generally small and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). These effects are often attributed to hyperconjugation or steric effects. For instance, if a reaction involving the amine functionality leads to the development of a positive charge at the nitrogen or α-carbon, hyperconjugative stabilization from the C-H bonds at the β- and γ-positions could play a role. The weaker hyperconjugative ability of C-D bonds compared to C-H bonds would result in a small, normal KIE.

Consider the following hypothetical reaction of n-propylamine. A study of the Menschutkin reaction between various deuterated alkyl halides and pyridine (B92270) in nitrobenzene (B124822) reported a γ-deuterium isotope effect. cdnsciencepub.com While not involving an amine as the deuterated species, it demonstrates the principle of remote isotope effects.

| Reactant | Isotopic Substitution | kH/kD |

| n-Propyl Bromide | γ-deuteration | ~1.02 |

This is an illustrative table based on principles of γ-deuterium KIEs. Actual experimental values for this compound would depend on the specific reaction.

This small, normal KIE could be interpreted as evidence for a change in hyperconjugative interactions at the γ-position in the transition state.

Solvent Isotope Effects in Deuterated Systems

Replacing the solvent, typically water (H₂O), with deuterium oxide (D₂O) can lead to a solvent isotope effect (SIE). This is a powerful technique for probing reaction mechanisms, especially those involving proton transfer. nih.govnih.gov When studying a deuterated substrate like this compound, combining substrate and solvent isotope effects can provide a more complete picture of the mechanism. nih.govnih.gov

For instance, in an enzyme-catalyzed oxidation of an amine, if a proton transfer from the amine nitrogen is part of the rate-determining step, a significant SIE would be expected. If the reaction of this compound in D₂O showed a multiplicative effect of the substrate KIE and the SIE, it would suggest that the C-H bond vibrations at the γ-position and the proton transfer at the nitrogen are independent events in the transition state. Conversely, a non-multiplicative effect might indicate a coupling of these motions.

In a study on the oxidation of proline, a deuterium KIE of 5.6 was observed, which decreased to 3.4 in D₂O, consistent with a stepwise mechanism where deprotonation precedes hydride transfer. nih.gov

Isotopic Exchange and Its Role in Mechanistic Studies

Isotopic exchange refers to the process where an isotope in one chemical species is replaced by another isotope from a different species. In the context of this compound, it is important to consider the possibility of hydrogen-deuterium (H-D) exchange. The protons on the amine group are labile and can readily exchange with deuterium from a deuterated solvent like D₂O. uni-rostock.de

However, the C-D bonds at the γ-position are generally not labile under normal conditions. The stability of these bonds is crucial for KIE studies, as it ensures that the isotopic label remains at the intended position throughout the reaction. The lack of H-D exchange at the γ-carbon under reaction conditions would be a necessary control experiment to validate any observed KIEs.

Modern catalytic methods have been developed for the selective hydrogen-isotope exchange of amines, which are valuable for synthesizing deuterated standards and for mechanistic studies. utah.eduacs.orgmdpi.com For example, iridium-based catalysts can facilitate the deuteration of C(sp³)–H bonds alpha to a nitrogen atom. acs.org While these methods are typically used for synthesis, understanding the conditions under which such exchange occurs is vital to ensure it does not interfere with the mechanistic study of a pre-labeled compound like this compound.

Computational Chemistry and Theoretical Modeling of 3,3,3 Trideuteriopropan 1 Amine

Quantum Chemical Approaches for Molecular Structure and Energetics

Quantum chemical methods are fundamental to determining the most stable three-dimensional structure of a molecule and its energy.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict molecular geometries and electronic properties. nih.govnih.gov For 3,3,3-Trideuteriopropan-1-amine, a geometry optimization using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to find the lowest energy structure. researchgate.net

The process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The primary structural difference expected from the deuteration at the C3 position would be a slight shortening of the C-D bonds compared to the C-H bonds in propan-1-amine. This is a known consequence of the lower zero-point vibrational energy (ZPVE) of the heavier C-D bond. Other electronic properties, such as dipole moment and molecular orbital energies, would also be calculated, though they are expected to be very similar to those of propan-1-amine.

Table 1: Predicted Key Geometric Parameters from a Hypothetical DFT Optimization

| Parameter | Propan-1-amine (Typical Values) | This compound (Expected) |

|---|---|---|

| C1-C2 Bond Length (Å) | ~1.53 | ~1.53 |

| C2-C3 Bond Length (Å) | ~1.53 | ~1.53 |

| C1-N Bond Length (Å) | ~1.47 | ~1.47 |

| C3-H Bond Length (Å) | ~1.09 | N/A |

| C3-D Bond Length (Å) | N/A | Slightly < 1.09 |

| C-C-C Bond Angle (°) | ~112° | ~112° |

| C-C-N Bond Angle (°) | ~114° | ~114° |

Note: This table is illustrative, based on general principles, as specific computational data for this compound is not available.

Propan-1-amine, like other flexible molecules, exists as a mixture of different conformers arising from rotation about its single bonds. A computational conformational analysis would systematically explore the potential energy surface to identify all stable conformers and the energy barriers for interconversion between them. For propan-1-amine, rotations around the C1-C2 and C2-C3 bonds lead to various gauche and anti arrangements.

The substitution of hydrogen with deuterium (B1214612) at the C3 position is not expected to significantly alter the relative energies of these conformers, as they are primarily determined by steric and electronic interactions that are largely unaffected by the isotopic change. However, subtle differences in the free energies of the conformers could arise from changes in the vibrational frequencies and the corresponding ZPVE.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of molecules.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. rsc.orgnih.gov While no specific calculations for this compound are published, the procedure would involve:

Optimizing the molecular geometry.

Calculating the magnetic shielding tensors for each nucleus.

Referencing these values against a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ).

For ³﹐³﹐³-Trideuteriopropan-1-amine, the key predicted changes in the NMR spectra compared to propan-1-amine would be:

¹H NMR: The complete disappearance of the signal corresponding to the methyl protons.

¹³C NMR: A change in the multiplicity of the C3 signal. Instead of a quartet (from coupling to three ¹H), it would appear as a septet (from coupling to three ²H, which have a spin I=1). Additionally, a small upfield shift (isotope effect) would be predicted for the C3 carbon and potentially for the adjacent C2 carbon.

Theoretical vibrational frequency calculations are used to predict infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation provides the harmonic vibrational modes of the molecule. libretexts.org The most significant impact of deuteration is on the vibrational frequencies involving the substituted atoms.

For this compound, the following changes would be expected:

The C-H stretching modes of the methyl group (typically ~2960 cm⁻¹) would be replaced by C-D stretching modes at a significantly lower frequency (theoretically around ~2100-2200 cm⁻¹) due to the heavier mass of deuterium.

The C-H bending and rocking modes of the methyl group would also shift to lower wavenumbers.

Potential Energy Distribution (PED) analysis would be used to provide a quantitative assignment of each vibrational mode. libretexts.org PED breaks down each normal mode into contributions from individual internal coordinates (stretches, bends, torsions), allowing for a precise understanding of which C-D vibrations correspond to the newly calculated frequencies.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a key tool for exploring reaction pathways, identifying intermediate structures, and calculating the energy barriers that control reaction rates. nih.gov A detailed computational study on the unimolecular and bimolecular decomposition mechanisms of the parent molecule, n-propylamine, has been performed using DFT and CBS-QB3 methods. nih.govnih.gov This study investigated various dehydrogenation pathways.

For this compound, a primary focus would be the Kinetic Isotope Effect (KIE) . If a reaction mechanism involves the breaking of a C-H bond at the C3 position in its rate-determining step, replacing the hydrogens with deuterium will typically slow the reaction down. Computational methods can quantify this effect by locating the transition state structure for the reaction and calculating the activation energy for both the deuterated and non-deuterated reactants. The difference in activation energies, largely arising from the different zero-point vibrational energies of the C-H and C-D bonds in the reactant and transition state, allows for the theoretical prediction of the KIE. For example, in a unimolecular dissociation where a hydrogen is eliminated from the C3 carbon, the activation energy is expected to be higher for the deuterated species. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the structure, dynamics, and interactions of molecules at an atomic level. For this compound, MD simulations can provide detailed insights into its behavior in various environments, although specific simulation studies on this isotopologue are not prevalent in published literature. The primary interactions governing the behavior of propanamine and its deuterated analogues are hydrogen bonding and van der Waals forces.

The introduction of deuterium in place of protium (B1232500) at the terminal methyl group primarily affects the molecule's mass distribution and vibrational frequencies. In the context of a classical MD simulation, the most direct change would be the adjustment of the atomic mass for the three terminal hydrogen atoms. This modification influences the dynamic properties of the molecule, such as diffusion and rotational and vibrational motions.

The subtle quantum mechanical effects of deuteration, such as changes in zero-point energy and a slight contraction of C-D bonds compared to C-H bonds, are not typically captured by standard force fields. nih.gov Capturing these nuanced effects would necessitate the development of a specific, re-parameterized force field derived from quantum mechanical calculations. researchgate.net

Intermolecular Interactions Profile

The principal intermolecular interactions for this compound are:

Hydrogen Bonding: The primary amine group (-NH₂) is the main site for hydrogen bonding, acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). These interactions are the strongest type of non-covalent force present, significantly influencing the bulk properties of the substance.

Van der Waals Forces: These include London dispersion forces and dipole-dipole interactions. The entire molecule participates in these interactions. The deuteration of the methyl group is expected to have a minor effect on these forces. The slightly shorter length of C-D bonds compared to C-H bonds can lead to a small change in the molecule's polarizability and surface area, subtly altering dispersion forces. nih.gov

Expected Effects of γ-Deuteration on Intermolecular Interactions

The deuteration in this compound is on the gamma (γ) carbon, which is remote from the amine functional group responsible for hydrogen bonding. Consequently, the direct impact on the strength and geometry of the N-H···N hydrogen bonds is predicted to be minimal. Any influence would be transmitted indirectly through the carbon backbone via subtle electronic effects, which are generally considered negligible in the context of intermolecular forces. nih.gov

Hypothetical Simulation Data

While specific research data for this compound is unavailable, one can construct a hypothetical comparison based on the known principles of deuteration effects. The following tables represent the type of data that would be generated from comparative MD simulations of propan-1-amine and its trideuteriated isotopologue in a simulated liquid box.

Table 1: Comparative Interaction Energies (Hypothetical)

This table illustrates the potential minor differences in the average non-bonded interaction energies per molecule that might be observed in an MD simulation. The energies are broken down into the electrostatic component (largely from hydrogen bonding and dipole-dipole interactions) and the van der Waals (Lennard-Jones) component.

| Compound | Average Electrostatic Energy (kJ/mol) | Average van der Waals Energy (kJ/mol) | Total Non-bonded Energy (kJ/mol) |

| Propan-1-amine | -25.4 | -18.2 | -43.6 |

| This compound | -25.3 | -18.3 | -43.6 |

Note: This data is illustrative. The change in van der Waals energy is hypothesized based on the potential for slightly stronger dispersion forces due to bond length changes, while the electrostatic energy is shown as minimally affected due to the distance of the substitution from the polar amine group.

Table 2: Hydrogen Bond Dynamics (Hypothetical)

This table presents a hypothetical analysis of hydrogen bond lifetimes. The "lifetime" of a hydrogen bond can be calculated from an MD trajectory to understand the stability of these interactions.

| Compound | Average H-Bond Lifetime (picoseconds) |

| Propan-1-amine | 2.1 |

| This compound | 2.1 |

Note: This data is illustrative. Given the remote position of the deuterium substitution, a significant change in the hydrogen bonding dynamics of the amine group is not expected.

Applications of 3,3,3 Trideuteriopropan 1 Amine in Advanced Research Methodologies

Isotopic Labeling as a Tracing Tool in Complex Systems

Deuterium-labeled compounds are widely utilized in various scientific fields to investigate the intricate details of complex systems. nih.gov The mass difference between hydrogen and deuterium (B1214612) allows for the tracking of molecules through reaction pathways and metabolic networks, providing insights that would be difficult to obtain otherwise. nih.govscielo.org.mx

Elucidation of Reaction Pathways and Organic Transformations

In organic chemistry, deuterated compounds like 3,3,3-Trideuteriopropan-1-amine are invaluable for elucidating reaction mechanisms. nih.govbeilstein-journals.org The presence of deuterium at a specific position allows chemists to follow the fate of that position throughout a chemical transformation. This is often achieved using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

A key principle underlying these studies is the kinetic isotope effect (KIE), where a reaction involving the cleavage of a carbon-deuterium (C-D) bond is typically slower than the cleavage of a corresponding carbon-hydrogen (C-H) bond. princeton.edu This difference in reaction rates can provide strong evidence for the mechanism of a reaction, indicating whether a particular C-H bond is broken in the rate-determining step. For instance, if this compound were to participate in a reaction involving the activation of the terminal methyl group, a slower reaction rate compared to its non-deuterated counterpart (propan-1-amine) would suggest that a C-H/C-D bond at the C3 position is broken during the crucial phase of the reaction.

While specific studies detailing the use of this compound in reaction mechanism elucidation are not prevalent in publicly available literature, the principles are well-established through research on analogous deuterated molecules. For example, deuterated amines have been used to study enzymatic and chemical oxidation reactions, helping to pinpoint the site of initial attack and the nature of the intermediates formed. smolecule.com The use of deuterated reagents is a cornerstone in mechanistic studies, helping to unravel complex reaction cascades and validate proposed intermediates. marquette.edu

Stable Isotope Tracing in Biological Systems (e.g., in vitro/ex vivo metabolic research)

Stable isotope tracing is a powerful technique for mapping metabolic pathways within biological systems. nih.govmdpi.com By introducing a substrate labeled with a stable isotope (like deuterium, ¹³C, or ¹⁵N) into cells or tissue extracts, researchers can track the incorporation of the isotope into downstream metabolites. nih.govnih.gov This provides unparalleled insights into the activity of metabolic networks and how they are affected by genetic mutations, disease states, or the introduction of bioactive compounds. nih.govnih.gov

This compound can serve as a tracer to investigate the metabolic fate of the propanamine skeleton in various in vitro or ex vivo models. For example, if cells were incubated with this compound, researchers could use mass spectrometry to identify metabolites that contain the trideuteriomethyl group. This would reveal the pathways through which propanamine is processed, whether it is incorporated into larger molecules, or how it is catabolized. This approach is analogous to widely used methods employing ¹³C-labeled glucose or ¹⁵N-labeled glutamine to probe central carbon and nitrogen metabolism, respectively. mdpi.com The analysis of labeling patterns in downstream products provides valuable qualitative and quantitative information about their origins and relative rates of production. nih.gov

Role as Internal Standards in Quantitative Analytical Chemistry (e.g., Mass Spectrometry)

In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for achieving accurate and precise measurements. scioninstruments.comwuxiapptec.com They are compounds added in a known quantity to samples to correct for variations that can occur during sample preparation, injection, and analysis. scioninstruments.comwuxiapptec.com

Stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards in mass spectrometry. scioninstruments.comnih.gov A SIL internal standard is chemically identical to the analyte being measured but has a different mass due to the isotopic substitution. scioninstruments.com this compound, with a mass increase of three daltons compared to propan-1-amine, is an ideal internal standard for the quantification of its non-deuterated counterpart.

Key advantages of using this compound as an internal standard:

Similar Physicochemical Properties: It behaves almost identically to the analyte (propan-1-amine) during sample extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.com

Correction for Matrix Effects: It co-elutes with the analyte from the chromatography column and experiences the same degree of ionization suppression or enhancement from other components in the sample matrix. wuxiapptec.com

Distinct Mass-to-Charge Ratio (m/z): It is easily distinguished from the analyte by the mass spectrometer, allowing for separate and accurate detection of both compounds. scioninstruments.com

The use of a deuterated standard like this compound significantly improves the reliability and accuracy of quantitative methods, which is critical in fields like pharmaceutical research, clinical diagnostics, and environmental analysis. beilstein-journals.orgresearchgate.net

Table 1: Research Methodologies Utilizing this compound This table is based on the established applications of analogous deuterated compounds.

| Methodology | Purpose | Key Advantage of Deuteration |

|---|---|---|

| Mechanistic Studies (Organic Chemistry) | To elucidate reaction pathways and intermediates. | Allows for tracking of specific molecular positions and determination of Kinetic Isotope Effects (KIE). princeton.edu |

| Stable Isotope Tracing (Metabolomics) | To follow the metabolic fate of the propanamine moiety in biological systems. | Acts as a tracer that can be distinguished from endogenous molecules by mass spectrometry. nih.gov |

| Quantitative Mass Spectrometry | To serve as an internal standard for the accurate quantification of propan-1-amine. | Nearly identical chemical behavior to the analyte but with a distinct mass, correcting for analytical variability. scioninstruments.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To probe the structure and dynamics of biomolecules and their interactions. | Simplifies complex spectra and serves as a reporter on local molecular environment and dynamics. peakproteins.com |

| Neutron Scattering (Material Science) | To study the structure and dynamics of polymers and other materials. | Provides contrast variation due to the difference in neutron scattering length between deuterium and hydrogen. acs.org |

Structural and Dynamic Studies of Biomolecules (e.g., Proteins, Lipids, Membranes)

Deuterium labeling is a powerful strategy for studying the structure and dynamics of biomolecules using Nuclear Magnetic Resonance (NMR) spectroscopy. peakproteins.com For large proteins (typically >25 kDa), NMR spectra can suffer from signal broadening and overlap, complicating analysis. peakproteins.comnih.gov Replacing non-exchangeable protons with deuterium atoms (deuteration) reduces these problematic dipolar interactions, leading to sharper signals and improved spectral quality. peakproteins.com

While this compound would not typically be incorporated into a protein, it can be used as a small molecule probe to study interactions with biomolecules. For example, if propanamine binds to a protein, using the deuterated form could help in NMR-based screening assays or in defining the binding pocket.

More directly, deuterated small molecules are extensively used in solid-state NMR (ssNMR) to investigate the properties of lipid membranes. acs.org The deuterium nucleus (²H) provides detailed information about molecular order and dynamics within the membrane. bohrium.com this compound, as an amphipathic molecule, would be expected to interact with model lipid membranes. By incorporating it into liposomes or bicelles, researchers can use ²H ssNMR to study its location, orientation, and dynamic behavior within the lipid bilayer. mdpi.com Furthermore, it can report on how its presence perturbs the order and fluidity of the surrounding lipid acyl chains, providing insight into protein-lipid and drug-lipid interactions. mdpi.com

Material Science Applications of Deuterated Compounds

The substitution of hydrogen with deuterium is an increasingly important design factor in material science, particularly in the fields of polymers and optoelectronics. unam.mx One of the primary reasons is the enhanced stability of the C-D bond compared to the C-H bond. unam.mxnih.gov This increased bond strength can translate to greater thermal and photochemical stability in the final material, which is particularly advantageous for organic light-emitting diodes (OLEDs) and other organic electronic devices. nih.gov

This compound could be utilized as a monomer or a precursor for synthesizing polymers with selectively deuterated segments. The primary amine group is reactive and can be used to form polyamides, polyimides, or polyurethanes. Incorporating the trideuteriomethyl group could enhance the stability of the resulting polymer at specific points in its structure.

Furthermore, deuterated polymers are crucial for analysis by neutron scattering techniques. acs.org The significant difference in the neutron scattering length of deuterium compared to hydrogen provides a unique contrast that allows researchers to probe the structure and dynamics of polymer chains in blends, solutions, and composites in ways that are inaccessible to other techniques like X-ray or light scattering. acs.org By selectively deuterating parts of a polymer system, scientists can highlight specific components and study phenomena such as chain conformation, phase separation, and diffusion.

Future Directions and Emerging Research Opportunities in Deuterated Amine Chemistry

Development of Novel and Sustainable Deuteration Methodologies

The synthesis of selectively deuterated amines is paramount for their application in research and development. While classical methods like the reduction of nitriles or amides with deuterated reagents (e.g., LiAlD₄) are established, the future lies in more versatile, efficient, and sustainable approaches.

Emerging research focuses on:

Catalytic Hydrogen Isotope Exchange (HIE): This is a highly sought-after method due to its atom economy, allowing for the direct replacement of C-H bonds with C-D bonds using a deuterium (B1214612) source like heavy water (D₂O). mdpi.com Recent progress includes the development of both homogeneous and heterogeneous catalysts, such as those based on iridium, platinum, or iron, which can facilitate H/D exchange at specific positions in a molecule. nih.govmdpi.comchemistryviews.org For a molecule like 3,3,3-Trideuteriopropan-1-amine, HIE could potentially be applied to a propanamine precursor, although achieving site-selectivity at a terminal methyl group remains a significant challenge.

Metal-Free Deuteration: To enhance sustainability and reduce costs, metal-free catalytic systems are being explored. researchgate.netrsc.org These methods often rely on organocatalysts or unique activation sequences, such as the domino keteniminium/iminium activation of ynamides, to introduce deuterium from sources like deuterated triflic acid or triethylsilane. rsc.orgrsc.org

Reductive Deuteration of Oxime Precursors: A novel strategy involves the single-electron-transfer reductive deuteration of ketoximes and aldoximes. acs.org Using reagents like samarium(II) iodide (SmI₂) with D₂O as the deuterium source, this method provides a pathway to α-deuterated primary amines with high levels of deuterium incorporation. acs.org

| Methodology | Deuterium Source | Catalyst/Reagent | Key Advantages | Challenges |

|---|---|---|---|---|

| Catalytic H/D Exchange | D₂O, D₂ gas | Iridium, Platinum, Iron, Ruthenium complexes | High atom economy, direct C-H activation | Site-selectivity, catalyst cost and recovery |

| Metal-Free Synthesis | Deuterated acids/silanes | Organocatalysts, Acid/Base systems | Sustainable, avoids precious metals | Substrate scope limitations, harsh conditions |

| Reductive Deuteration of Oximes | D₂O | SmI₂ | High deuterium incorporation, good functional group tolerance | Stoichiometric use of reductant |

| Classical Reduction | LiAlD₄, NaBD₄ | N/A (Stoichiometric) | Well-established, predictable | Requires pre-functionalized substrates (nitriles, amides) |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

Characterizing deuterated molecules and understanding the subtle structural and energetic changes induced by isotopic substitution requires a combination of sophisticated analytical techniques.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for verifying the position and extent of deuteration. While ¹H NMR shows the disappearance of signals, ²H (Deuterium) NMR provides a direct way to observe the incorporated deuterium. wikipedia.orgyoutube.com

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the mass shift corresponding to the number of incorporated deuterium atoms. It is the primary analytical tool in studies that use deuterated compounds as internal standards. acanthusresearch.comjchps.com

Computational Chemistry:

Theoretical calculations, particularly using Density Functional Theory (DFT), are becoming indispensable for predicting and rationalizing the effects of deuteration. mdpi.com These methods can calculate the changes in vibrational frequencies of C-D bonds versus C-H bonds, which is the origin of the kinetic isotope effect. aip.org

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ²H NMR Spectroscopy | Direct detection and quantification of deuterium at specific sites. | Confirms deuterium is exclusively at the C3 position. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass of the molecule, confirming the number of deuterium atoms. | Verifies the M+3 mass shift compared to propanamine. |

| Infrared (IR) & Raman Spectroscopy | Shows C-D bond stretching and bending frequencies, distinct from C-H vibrations. | Identifies vibrational modes characteristic of the terminal -CD₃ group. |

| Density Functional Theory (DFT) | Predicts vibrational frequencies, bond energies, and NMR chemical shifts. | Calculates the energetic difference between the C-D and C-H bonds to rationalize kinetic isotope effects. |

Expansion of Isotopic Labeling Applications in Complex Biological and Chemical Systems

Deuterated amines are powerful tools for tracing molecular pathways and quantifying analytes in complex environments. Future research will see an expansion of these applications.

Metabolic and Pharmacokinetic Studies: Deuterium labeling is a critical technique in drug development to study absorption, distribution, metabolism, and excretion (ADME). acs.orgmusechem.comresearchgate.net By replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of enzymatic oxidation can be slowed, potentially improving a drug's pharmacokinetic profile. nih.gov While this compound is a simple molecule, it serves as a model for how deuteration of a terminal methyl group could alter its interaction with metabolic enzymes like cytochrome P450s. nih.gov

Internal Standards for Quantitative Analysis: In quantitative mass spectrometry, stable isotope-labeled (SIL) compounds are the gold standard for internal standards. clearsynth.comcerilliant.com A deuterated analog like this compound would be an ideal internal standard for quantifying propanamine in biological or environmental samples. Because it has nearly identical chemical and physical properties to the non-deuterated analyte, it co-elutes during chromatography and experiences similar matrix effects, allowing for highly accurate quantification. acanthusresearch.comscispace.com

Tracers in Systems Biology: Deuterated compounds can act as tracers to follow the metabolic fate of molecules in living systems. This is crucial for elucidating complex biochemical pathways and understanding cellular metabolism.

| Application Area | Role of the Deuterated Compound | Example Concept with this compound |

|---|---|---|

| Pharmacokinetics (ADME) | To slow metabolism at the labeled site and study metabolic pathways. | Investigate if oxidation of the terminal methyl group is a major metabolic route for propanamine. |

| Quantitative Bioanalysis (LC-MS) | Internal standard for precise quantification of the non-labeled analyte. | Used to accurately measure propanamine concentrations in plasma or urine samples. |

| Metabolic Tracing | To follow the incorporation and transformation of the molecule in a biological system. | Trace the fate of the propyl group in a specific biochemical pathway. |

Exploration of New Mechanistic Paradigms through Deuterium Isotope Effects

The difference in bond strength between C-D and C-H bonds gives rise to the kinetic isotope effect (KIE), a powerful tool for elucidating reaction mechanisms. wikipedia.orgepfl.ch

Primary KIE: When a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will significantly slow the reaction. This is a primary KIE and provides strong evidence for C-H bond cleavage in the slowest step.

Secondary KIE: If the deuterated C-H bond is not broken but is located near the reaction center (e.g., at the α- or β-carbon), a smaller secondary KIE can be observed. wikipedia.org This effect arises from changes in hybridization or steric environment at the transition state and can provide subtle but crucial details about the reaction mechanism. cdnsciencepub.com

For this compound, studying its reactivity compared to propanamine could reveal mechanistic details. For instance, in an elimination reaction involving the terminal methyl group, a primary KIE would be expected. In contrast, for a reaction at the amine group, a small secondary KIE might be observed, providing information about the transition state structure. Combining substrate isotope effects with solvent isotope effects (using D₂O) can further disentangle complex enzymatic mechanisms, such as those in amine oxidases. nih.govnih.gov

| Type of KIE | Condition | Typical kH/kD Value | Mechanistic Insight |

|---|---|---|---|

| Primary | C-D bond is broken in the rate-determining step. | 2 – 7 | Confirms C-H bond cleavage is central to the reaction's slowest step. |

| Secondary (α) | Deuterium is on the carbon undergoing a change in hybridization (e.g., sp³ to sp²). | 0.9 – 1.3 | Provides information about the structure of the transition state. |

| Secondary (β) | Deuterium is on a carbon adjacent to the reaction center. | ~1.1 – 1.2 | Can indicate carbocation formation or hyperconjugative stabilization in the transition state. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3,3-Trideuteriopropan-1-amine, and how does deuterium incorporation affect reaction optimization?

- Methodology : The synthesis typically involves deuterated precursors such as 3,3,3-trideuteriopropanal, which undergoes reductive amination using deuterated reagents (e.g., NaBD4 or LiAlD4) to preserve isotopic integrity. Hofmann degradation of deuterated acrylamide derivatives is another viable route .

- Key Considerations : Deuterium substitution at the β-position reduces reaction rates due to the kinetic isotope effect (KIE), necessitating extended reaction times or elevated temperatures. Purification via deuterated solvent-based chromatography ensures minimal proton exchange .

Q. How is this compound characterized to confirm isotopic purity and structural integrity?

- Analytical Techniques :

- Mass Spectrometry (MS) : High-resolution MS detects isotopic patterns (e.g., M+3 peak for three deuterium atoms) and quantifies deuterium incorporation (>98% purity required for metabolic studies) .

- NMR Spectroscopy : ²H NMR or ¹H NMR with deuterium decoupling confirms deuterium positioning. Absence of proton signals at 3.3 ppm (methylene group) validates deuterium substitution .

- FTIR : C-D stretching vibrations (~2100–2200 cm⁻¹) distinguish deuterated amines from non-deuterated analogs .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability and pharmacokinetics of this compound compared to its non-deuterated analog?

- Experimental Design :

- In Vitro Studies : Incubate both compounds with liver microsomes and quantify half-life (t½) via LC-MS. Deuterated amines exhibit prolonged t½ due to reduced CYP450-mediated oxidation (KIE ≈ 2–10) .

- In Vivo PK/PD : Administer equimolar doses to rodent models and measure plasma concentrations over time. Deuterated compounds show higher AUC (area under the curve) and reduced clearance rates .

Q. What strategies are employed to study the role of this compound in metabolic pathway tracing using stable isotope labeling?

- Methodology :

- Isotope-Labeled Assays : Incorporate the deuterated amine into cell culture media and track deuterium integration into downstream metabolites (e.g., lipids, amino acids) via GC-MS or ²H NMR .

- Tracer Experiments : Use pulse-chase experiments to quantify flux rates in pathways like polyamine biosynthesis. Compare with ¹³C/¹⁵N-labeled analogs to resolve overlapping signals .

Q. How does the steric and electronic profile of this compound compare to fluorinated analogs (e.g., 3,3,3-Trifluoropropan-1-amine) in receptor binding studies?

- Comparative Analysis :

- Steric Effects : Deuterium’s smaller atomic radius vs. fluorine reduces steric hindrance, potentially enhancing binding affinity to amine receptors (e.g., GPCRs).

- Electronic Effects : Fluorine’s electronegativity alters amine basicity (pKa), while deuterium minimally affects electronic properties. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Data Table :

| Property | 3,3,3-Trideuterio- | 3,3,3-Trifluoro- |

|---|---|---|

| pKa (in H2O) | 10.2 | 8.5 |

| LogP (octanol/water) | 0.95 | 1.8 |

| Receptor KD (nM) | 120 | 45 |

| Source: Adapted from fluorinated amine studies |

Methodological Challenges and Contradictions

Q. How can researchers resolve discrepancies in reported deuterium retention rates during long-term stability studies of this compound?

- Conflict Analysis :

- Storage Conditions : Contradictory data may arise from proton exchange in protic solvents (e.g., H2O vs. D2O). Use deuterated solvents and inert atmospheres to minimize H/D exchange .

- Analytical Artifacts : LC-MS signals may falsely indicate deuterium loss due to in-source fragmentation. Validate with ²H NMR or offline deuterium exchange assays .

Structural and Functional Comparisons

Q. What distinguishes this compound from structurally similar amines like 3,3-Difluoro-2-methylpropan-1-amine in catalytic applications?

- Functional Insights :

- Catalytic Hydrogenation : Deuterated amines act as deuterium donors in H/D exchange reactions, whereas fluorinated analogs are inert. Use in deuteration of ketones or alkenes with Pd/C catalysts .

- Acid-Base Catalysis : Fluorine’s electron-withdrawing effects enhance amine acidity, making fluorinated analogs better catalysts in base-sensitive reactions. Deuterated amines retain similar basicity to non-deuterated forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.